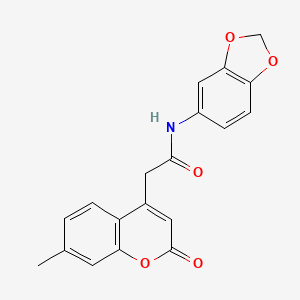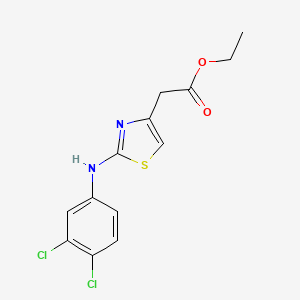
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with multiple functional groups, including hydroxyethyl, indolin-1-yl, and tetrahydroquinazolinone. Its multifaceted structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:
Starting Material Preparation: The process begins with the synthesis of the indolin-1-yl and tetrahydroquinazolinone backbones.
Condensation Reaction: These backbones undergo a condensation reaction to form the core structure.
Functional Group Addition: Subsequent reactions add the hydroxyethyl and oxoethylthio groups under controlled conditions. Industrial Production Methods: Industrial production employs large-scale reactors and optimizes conditions for each reaction step, ensuring high yields and purity. Process optimization includes temperature control, solvent selection, and catalyst usage to minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction can modify the oxoethylthio group to different functional states.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the ring structures. Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents and Lewis acids for activation. Major Products:
Oxidation: Leads to aldehyde or carboxylic acid derivatives.
Reduction: Produces alcohols or amines.
Substitution: Yields various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis. Biology: Functions as a probe in biochemical assays due to its unique functional groups. Medicine: Investigated for potential therapeutic uses, including as enzyme inhibitors or receptor antagonists. Industry: Applied in the development of novel materials and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, often leading to inhibition or modulation of their activity. The pathways influenced by this compound can vary based on its specific modifications and the biological context.
Comparison with Similar Compounds
Compared to other compounds in the quinazolinone class, 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique combination of functional groups. Similar compounds, like those with different substituents or ring structures, may have varied reactivity and applications. Similar Compounds:
1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-quinazolin-2(1H)-one
2-(indolin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-12-11-23-17-8-4-2-6-15(17)19(21-20(23)26)27-13-18(25)22-10-9-14-5-1-3-7-16(14)22/h1,3,5,7,24H,2,4,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQYBSIRZMRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)



![N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2921923.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2921924.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)
![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2921932.png)


